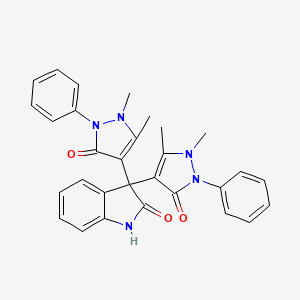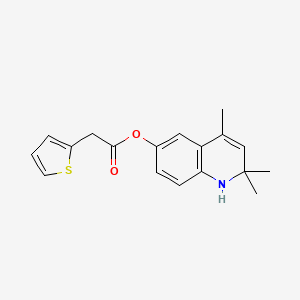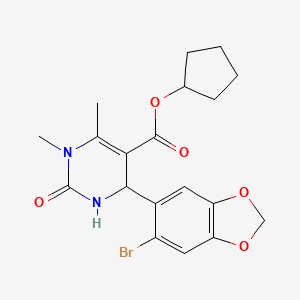![molecular formula C25H31N3O3 B4883966 2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol](/img/structure/B4883966.png)
2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol, also known as EBPQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EBPQ belongs to the class of quinoline-based compounds that have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. In
Mechanism of Action
The mechanism of action of 2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol is not fully understood. However, studies have suggested that 2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol exerts its biological activity by inhibiting various signaling pathways involved in cell proliferation, apoptosis, and inflammation. 2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol has also been shown to induce DNA damage in cancer cells, leading to the activation of cell death pathways.
Biochemical and Physiological Effects:
2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that 2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol can modulate the levels of various biomolecules such as cytokines, growth factors, and enzymes involved in the regulation of cellular processes. 2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol has also been shown to possess antioxidant properties, which can protect cells from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activity can be easily assessed using various in vitro assays. However, 2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol has some limitations, such as its poor solubility in water and low bioavailability, which can affect its efficacy in vivo.
Future Directions
There are several future directions for research on 2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol. One area of research is to improve its pharmacokinetic properties, such as its solubility and bioavailability, to enhance its efficacy in vivo. Another area of research is to explore the potential of 2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol and its effects on various signaling pathways involved in cellular processes.
Synthesis Methods
The synthesis of 2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol involves the reaction of 4-quinolinol with 2-ethoxybenzyl chloride and 2-hydroxyethylpiperazine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by acidification and subsequent purification. The yield of 2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.
Scientific Research Applications
2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anticancer activity. Studies have shown that 2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol can induce apoptosis and inhibit the proliferation of cancer cells in various cancer types, including breast, lung, and prostate cancer. 2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol has also been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
2-[[4-[(2-ethoxyphenyl)methyl]-3-(2-hydroxyethyl)piperazin-1-yl]methyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-2-31-25-10-6-3-7-19(25)16-28-13-12-27(18-21(28)11-14-29)17-20-15-24(30)22-8-4-5-9-23(22)26-20/h3-10,15,21,29H,2,11-14,16-18H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTGNKBIRGWDNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2CCO)CC3=CC(=O)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2-Ethoxybenzyl)-3-(2-hydroxyethyl)piperazin-1-yl]methyl}quinolin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(methoxymethyl)-5-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4883898.png)
![(2R*,6R*)-2-allyl-6-methyl-1-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-1,2,3,6-tetrahydropyridine](/img/structure/B4883905.png)
![1'-(4-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4883913.png)
![N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B4883917.png)
![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4883919.png)
![2-chloro-N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4883928.png)
![N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide](/img/structure/B4883932.png)


![3-[1-(4-methylphenyl)cyclopentyl]-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole](/img/structure/B4883963.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4883968.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4883969.png)